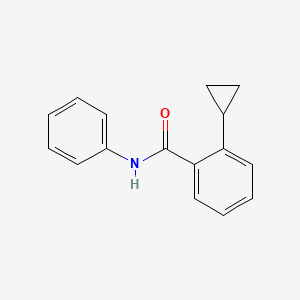
C19H26FN3O4S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C19H26FN3O4S is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a fluorine atom, which often imparts unique chemical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C19H26FN3O4S involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Oxidation and Reduction Reactions: These reactions are crucial for modifying the oxidation state of specific atoms within the molecule, thereby facilitating the formation of desired functional groups.
Cyclization Reactions: These reactions help in forming ring structures, which are often a part of the compound’s core structure.
Industrial Production Methods
Industrial production of This compound typically involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Batch Processing: This method involves the sequential addition of reagents and catalysts, followed by controlled heating and cooling cycles.
Continuous Flow Synthesis: This method allows for the continuous addition of reagents and removal of products, thereby increasing efficiency and reducing production time.
Análisis De Reacciones Químicas
Types of Reactions
C19H26FN3O4S: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Catalysts such as palladium on carbon are often used to facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
C19H26FN3O4S: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to form complex molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of C19H26FN3O4S involves its interaction with specific molecular targets. The fluorine atom in the compound often plays a crucial role in its activity, influencing the compound’s binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.
Comparación Con Compuestos Similares
C19H26FN3O4S: can be compared with other fluorinated organic compounds. Similar compounds include:
Fluorobenzene: A simpler fluorinated aromatic compound.
Fluoroacetate: A fluorinated carboxylic acid.
Fluorouracil: A fluorinated pyrimidine used in cancer treatment.
The uniqueness of This compound lies in its complex structure and the presence of multiple functional groups, which impart unique chemical and biological properties.
Propiedades
Fórmula molecular |
C19H26FN3O4S |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)sulfonyl-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H26FN3O4S/c1-14(19(25)22-10-2-3-11-22)21-18(24)15-8-12-23(13-9-15)28(26,27)17-6-4-16(20)5-7-17/h4-7,14-15H,2-3,8-13H2,1H3,(H,21,24)/t14-/m0/s1 |
Clave InChI |
AOPXOPKAFVUPQT-AWEZNQCLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canónico |
CC(C(=O)N1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12620743.png)
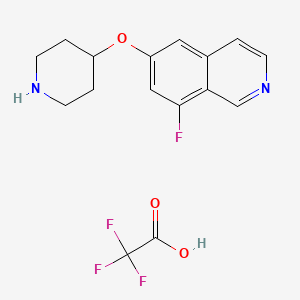
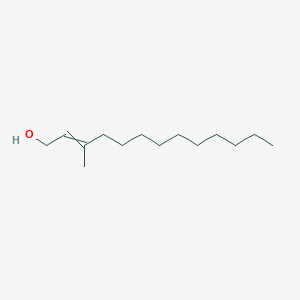
![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12620755.png)
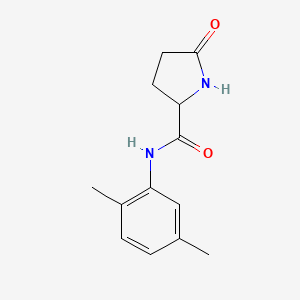
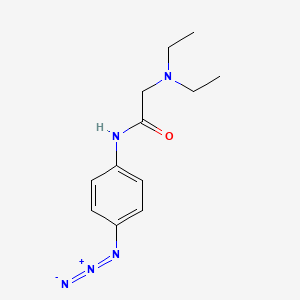
![2,7-Diazaspiro[3.5]nonane, 2-propyl-](/img/structure/B12620771.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile](/img/structure/B12620782.png)
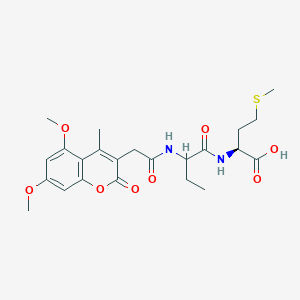

![2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620807.png)

